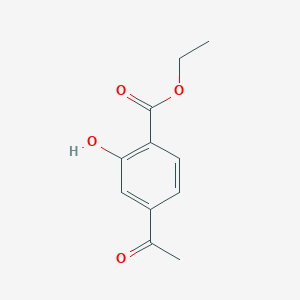

Ethyl 4-acetyl-2-hydroxybenzoate

Description

Ethyl 4-acetyl-2-hydroxybenzoate is an aromatic ester featuring a hydroxyl (-OH) group at position 2, an acetyl (-COCH₃) group at position 4, and an ethyl ester (-COOCH₂CH₃) substituent. This compound belongs to the benzoate family, characterized by diverse functionalization that influences its physicochemical properties and reactivity.

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

ethyl 4-acetyl-2-hydroxybenzoate |

InChI |

InChI=1S/C11H12O4/c1-3-15-11(14)9-5-4-8(7(2)12)6-10(9)13/h4-6,13H,3H2,1-2H3 |

InChI Key |

RPHRWROGJQOELQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of 4-Acetyl-2-hydroxybenzoic Acid

The most straightforward and widely used method for preparing this compound is the acid-catalyzed esterification of 4-acetyl-2-hydroxybenzoic acid with ethanol.

- Dissolve 4-acetyl-2-hydroxybenzoic acid in ethanol.

- Add a catalytic amount of concentrated sulfuric acid at 0 °C.

- Reflux the mixture at approximately 80 °C for 3 hours.

- Remove solvent under vacuum.

- Extract the residue with ethyl acetate, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate.

- Purify by column chromatography using petroleum ether and ethyl acetate (10:1) as eluents.

- Yield: Approximately 92%

- Physical state: White solid

- Characterization: 1H NMR and mass spectrometry confirm the structure.

This method is scalable and cost-effective, making it suitable for large-scale synthesis.

Multi-step Synthesis via Acylation, Cyanation, Hydrolysis, and Esterification

A more elaborate synthetic route involves:

- Acylation of a methyl-substituted benzoate derivative in 2-fluorotoluene solvent to form 4-fluoro-3-methylacetophenone.

- Cyanation of this intermediate to yield 3-methyl-4-cyanoacetophenone.

- Acid hydrolysis of the cyano group to obtain 2-methyl-4-acetylbenzoic acid.

- Final esterification with methanol to produce methyl 2-methyl-4-acetylbenzoate.

Though this route targets a methyl ester analog, the methodology illustrates the use of acylation and esterification steps relevant to this compound preparation. The process is noted for high yield, operational simplicity, and cost-effectiveness.

Functional Group Protection and Derivative Synthesis

In complex synthetic schemes involving salicylic acid derivatives, protection of the hydroxyl group is often required before acylation or esterification.

- Benzyl protection of the hydroxyl group using benzyl bromide and potassium carbonate in acetone.

- Acetylation of the amino group with acetyl chloride in the presence of trimethylamine.

- Hydrolysis of esters using sodium hydroxide in mixed solvents.

- Final deprotection of benzyl groups to yield target compounds.

While this method is more applicable to multifunctional derivatives, it demonstrates the versatility of synthetic approaches to hydroxylated acetylbenzoate esters.

Halogenation and Coupling Reactions in Intermediate Synthesis

Patented methods describe halogenation of protected amino-hydroxybenzoic acid esters followed by coupling reactions with alkynylsilanes to form benzofuran derivatives.

- Halogenation using reagents like N-iodosuccinimide in dichloroethane at elevated temperatures.

- Coupling catalyzed by palladium complexes in the presence of copper(I) iodide.

- Subsequent deprotection and hydrolysis steps yield functionalized ethyl esters.

Though these methods are more specialized, they provide insight into synthetic modifications on the benzoate scaffold that can be adapted for this compound derivatives.

Alkylation of Hydroxybenzoic Acid Derivatives

Ethyl esters of hydroxybenzoic acid derivatives can also be prepared via alkylation:

- Starting from 4-amino-5-fluoro-2-hydroxybenzoic acid.

- Alkylation with ethyl iodide in the presence of a base.

- Followed by hydrolysis or further functionalization.

This method is useful for preparing ethyl esters with specific substitution patterns and has been applied in medicinal chemistry for prodrug synthesis.

Comparative Summary Table of Preparation Methods

Detailed Research Outcomes and Analysis

The direct esterification method (Section 2.1) remains the gold standard due to its simplicity, high yield, and ease of purification. The reaction proceeds via protonation of the carboxyl group, nucleophilic attack by ethanol, and dehydration under acidic conditions. The process is well-characterized by NMR and mass spectrometry.

Multi-step syntheses (Section 2.2) provide routes to structurally related esters and demonstrate the utility of sequential functional group transformations. These methods, while more labor-intensive, allow for precise substitution patterns on the aromatic ring.

Protection strategies (Section 2.3) are essential when multiple reactive sites exist. Benzyl protection is reversible and compatible with subsequent acetylation and hydrolysis, enabling complex molecule construction.

Halogenation and coupling (Section 2.4) expand the chemical space of hydroxybenzoate derivatives, facilitating the synthesis of benzofuran-based compounds with potential biological activity.

Alkylation methods (Section 2.5) are advantageous for late-stage ester formation, especially when direct esterification is challenging due to sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyl-2-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-acetyl-2-hydroxybenzoic acid.

Reduction: Formation of ethyl 4-(1-hydroxyethyl)-2-hydroxybenzoate.

Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

Ethyl 4-acetyl-2-hydroxybenzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as a preservative in cosmetic formulations.

Mechanism of Action

The mechanism of action of ethyl 4-acetyl-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups play a crucial role in its reactivity and biological activity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1. Methyl 4-Acetyl-2-Hydroxybenzoate (CAS 27475-11-2)

- Structural Difference : The ethyl ester group in this compound is replaced with a methyl ester (-COOCH₃).

- Molecular Properties :

- Molecular formula: C₁₀H₁₀O₄ (vs. C₁₁H₁₂O₄ for the ethyl analogue).

- Molecular weight: 194.18 g/mol (vs. ~208.21 g/mol for ethyl).

- Impact of Ester Group: The smaller methyl group likely increases melting point compared to the ethyl analogue due to reduced steric hindrance and enhanced crystal packing. Solubility in polar solvents (e.g., ethanol) may decrease slightly due to lower hydrophobicity of the methyl group .

2.2. Ethyl 4-Aminobenzoate

- Functional Group Variation: The acetyl and hydroxyl groups in this compound are replaced with an amino (-NH₂) group.

- Synthesis Comparison: Ethyl 4-aminobenzoate is synthesized via reaction of 4-aminobenzoic acid with benzoyl chlorides in THF/Na₂CO₃ . A similar esterification route may apply to this compound.

- Spectroscopic Differences: ¹H NMR: The amino group in ethyl 4-aminobenzoate shows peaks for -NH₂ (δ ~5–6 ppm), absent in the acetyl/hydroxyl analogue. The acetyl methyl in this compound would appear at δ ~2.6 ppm . IR: this compound would exhibit O-H (3200–3600 cm⁻¹) and ester C=O (1700 cm⁻¹) stretches, contrasting with N-H stretches (3300–3500 cm⁻¹) in the amino analogue .

2.3. Ethoxylated Ethyl-4-Aminobenzoate

- Structural Complexity: Ethoxylation introduces 25 ethylene oxide units, resulting in a highly polar, water-soluble derivative (C₅₉H₁₁₁NO₂₇, MW 1266.6 g/mol).

- Solubility Contrast : Unlike this compound (expected to be lipid-soluble due to acetyl and ethyl groups), the ethoxylated variant’s solubility in water is enhanced, making it suitable for hydrophilic formulations .

2.4. Ethyl 4-[[2-(2,4-Dichlorophenoxy)Acetyl]Amino]Benzoate (CAS 111200-10-3)

- Substituent Effects: The dichlorophenoxy and amide groups increase lipophilicity (log P = 4.3) and molecular weight (368.2 g/mol).

2.5. 2-(4-Ethylphenyl)-2-Hydroxyacetic Acid

- Acidity vs. Ester Reactivity : The carboxylic acid group increases acidity (pKa ~3–4) compared to the ester’s alkaline hydrolysis susceptibility. This highlights how functional groups dictate reactivity in biological or synthetic environments .

Q & A

Q. Advanced

- Kinetic Studies : Monitor acetylation/deacetylation rates via UV-Vis spectroscopy under varying pH and temperature.

- Protection-Deprotection Strategies :

- Protect the hydroxyl group with TBSCl before performing nucleophilic substitutions on the acetyl group.

- Use Pd/C-catalyzed hydrogenolysis to selectively reduce the acetyl to ethyl without affecting the ester .

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in the ester) combined with MS/MS fragmentation reveals reaction pathways.

How does the steric and electronic influence of the 4-acetyl group affect intermolecular interactions in crystal packing or ligand-protein binding?

Q. Advanced

- Crystallographic Analysis : The acetyl group’s electron-withdrawing effect reduces π-π stacking but enhances hydrogen bonding (e.g., C=O⋯H–O interactions). Use Mercury software to analyze packing motifs from CIF files .

- Molecular Docking : Compare docking scores (AutoDock Vina) of this compound and analogs (e.g., 4-methyl derivative) to quantify steric effects on protein binding.

- Thermodynamic Profiling : ITC (Isothermal Titration Calorimetry) measures binding entropy/enthalpy changes when the acetyl group is modified .

What strategies mitigate side reactions during multi-step syntheses involving this compound?

Q. Advanced

- Stepwise Protection : Temporarily protect reactive sites (e.g., hydroxyl with TMSCl) before functionalizing the acetyl group.

- Flow Chemistry : Use microreactors to control exothermic reactions (e.g., Friedel-Crafts acetylation) and minimize byproducts .

- In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of stoichiometry.

How can researchers validate the biological activity of this compound against enzymes like cyclooxygenase (COX)?

Q. Advanced

- Enzyme Assays :

- COX-1/COX-2 Inhibition : Use a fluorometric kit to measure prostaglandin production in the presence of the compound (IC₅₀ determination).

- Docking Studies : Align the compound’s structure with COX’s active site (PDB: 1PTH) to predict binding modes.

- Mutagenesis : Engineer COX variants to assess the role of key residues (e.g., Arg120) in binding .

What analytical approaches resolve challenges in quantifying trace impurities in this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.